molecular formula C₁₀H₉D₆NO₂ B1147515 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine CAS No. 951442-77-6

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine

Cat. No.: B1147515
CAS No.: 951442-77-6
M. Wt: 187.27
InChI Key:
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Description

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine is a deuterated compound with the molecular formula C₁₀H₉D₆NO₂ and a molecular weight of 187.27. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

The synthesis of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine typically involves the deuteration of 2,5-dimethoxyphenethylamine. This process can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods may involve the use of specialized deuteration facilities to ensure high purity and yield of the deuterated product.

Chemical Reactions Analysis

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions and understand the role of specific enzymes and metabolites.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. As a deuterated compound, it may exhibit altered binding affinities and reaction kinetics compared to its non-deuterated analogs. This can lead to differences in its biological activity and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can be compared with other similar compounds, such as:

    2,5-Dimethoxyphenethylamine: The non-deuterated analog, which has different reaction kinetics and stability.

    2-[2,5-Bis(methoxy)phenyl]ethanamine: A similar compound without deuterium substitution, used for comparison in studies to understand the effects of deuteration.

    Deuterated analogs of other phenethylamines: Compounds with similar structures but different substitution patterns, used to study structure-activity relationships and the impact of deuteration on biological activity

These comparisons highlight the unique properties of this compound, such as its increased stability and altered reaction kinetics, which make it valuable for various scientific research applications.

Properties

IUPAC Name

2-[2,5-bis(trideuteriomethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCUVUUEJZEATP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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